Cas no 1804870-13-0 (3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol)

3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol is a fluorinated pyridine derivative with notable applications in agrochemical and pharmaceutical research. Its structure, featuring both difluoromethyl and trifluoromethyl substituents, enhances its reactivity and stability, making it a valuable intermediate in synthetic chemistry. The presence of a methoxy group and a hydroxymethyl moiety further increases its versatility for functionalization. This compound is particularly useful in the development of advanced crop protection agents due to its ability to modulate biological activity. Its high purity and well-defined chemical properties ensure consistent performance in complex synthetic pathways, supporting precision in research and industrial applications.
3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol structure
1804870-13-0 structure
Product name:3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol
CAS No:1804870-13-0
MF:C9H8F5NO2
MW:257.157340049744
CID:4896766

3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol
    • Inchi: 1S/C9H8F5NO2/c1-17-5-2-15-4(3-16)6(8(10)11)7(5)9(12,13)14/h2,8,16H,3H2,1H3
    • InChI Key: UXTDAIKNTUPNHS-UHFFFAOYSA-N
    • SMILES: FC(C1C(CO)=NC=C(C=1C(F)(F)F)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Topological Polar Surface Area: 42.4
  • XLogP3: 1.5

3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029018813-500mg
3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol
1804870-13-0 95%
500mg
$1,685.00 2022-04-01
Alichem
A029018813-1g
3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol
1804870-13-0 95%
1g
$3,039.75 2022-04-01
Alichem
A029018813-250mg
3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol
1804870-13-0 95%
250mg
$940.80 2022-04-01

Additional information on 3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol

Introduction to 3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol (CAS No. 1804870-13-0)

3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804870-13-0, features a pyridine core substituted with multiple fluorinated and methoxy functional groups. The presence of difluoromethyl, trifluoromethyl, and methoxy groups imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The structural configuration of 3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol is particularly intriguing due to its potential pharmacological applications. The combination of electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a delicate balance that can modulate the reactivity and binding affinity of the compound towards biological targets. This balance is critical in drug design, as it allows for fine-tuning of the molecule's interactions with enzymes, receptors, and other cellular components.

In recent years, there has been a growing interest in fluorinated pyridines as key motifs in medicinal chemistry. The introduction of fluorine atoms into aromatic rings, such as pyridine, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. For instance, difluoromethyl and trifluoromethyl groups are well-known for their ability to improve the pharmacokinetic properties of small molecules by increasing their resistance to enzymatic degradation. Additionally, the methoxy group can serve as a hydrogen bond acceptor, further enhancing the compound's ability to interact with biological targets.

Recent studies have highlighted the potential of 3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol in the development of novel therapeutic agents. Research has demonstrated that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases. The fluorinated substituents are particularly noteworthy, as they have been shown to enhance the binding affinity of the molecule to its target proteins. This increased affinity can lead to more effective drug candidates with improved therapeutic outcomes.

The synthesis of 3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Modern synthetic approaches often involve multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly employed in the synthesis of fluorinated pyridines.

The pharmacological profile of 3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol has been extensively studied in preclinical models. Initial findings suggest that this compound exhibits potent inhibitory activity against several key enzymes involved in disease pathways. For example, it has shown promise in inhibiting kinases that play a crucial role in cancer progression. Additionally, the compound has demonstrated anti-inflammatory properties by modulating the activity of cytokine pathways. These findings underscore its potential as a lead compound for further drug development.

The use of computational modeling and molecular docking techniques has been instrumental in understanding the binding interactions of 3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol with biological targets. These studies have provided valuable insights into how the structural features of the compound contribute to its pharmacological activity. By identifying key binding sites and interaction patterns, researchers can make informed modifications to optimize the compound's efficacy and selectivity.

In conclusion, 3-(Difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-2-methanol (CAS No. 1804870-13-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for fluorinated pyridines, compounds like this are likely to play an increasingly important role in drug discovery and development.

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